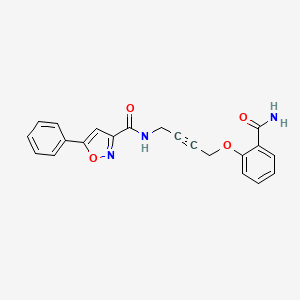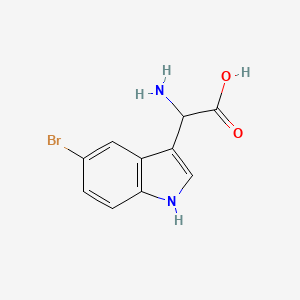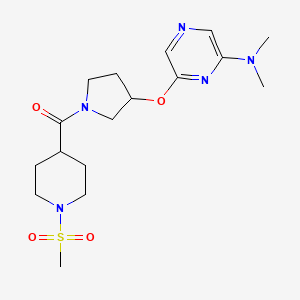
4-(5-Methylpyridin-3-yl)-1,3-dihydroquinoxalin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(5-Methylpyridin-3-yl)-1,3-dihydroquinoxalin-2-one” is a complex organic molecule that contains a quinoxalin-2-one group and a 5-methylpyridin-3-yl group . Quinoxalines are a class of compounds that have been studied for their potential biological activities . The 5-methylpyridin-3-yl group is a derivative of pyridine, which is a basic heterocyclic compound .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoxalin-2-one ring fused with a 5-methylpyridin-3-yl group . Detailed structural analysis would require experimental data such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the quinoxalin-2-one and 5-methylpyridin-3-yl groups . The quinoxalin-2-one group might undergo reactions typical of other quinoxalines, while the 5-methylpyridin-3-yl group might participate in reactions typical of substituted pyridines.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the quinoxalin-2-one and 5-methylpyridin-3-yl groups might affect its solubility, stability, and reactivity.Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Tissue Distribution
A study by Kim et al. (2008) explored the pharmacokinetics and metabolism of a closely related compound, 3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide (IN-1130), focusing on its potential as an oral anti-fibrotic drug. This compound demonstrated significant pharmacokinetic properties, including plasma half-lives and high bioavailability in various animals, and was distributed into liver, kidneys, and lungs.
Antitumor Properties
A 2017 study by Cui et al. investigated 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, a promising anticancer lead compound that inhibited tumor growth in mice. It exhibited high antiproliferative activity against a panel of human tumor cell lines, showing potential as a novel class of tumor-vascular disrupting agents.
DNA Binding and Antioxidant Activity
The DNA binding affinity and antioxidant properties of a novel phthalide derivative, 3-((5-methylpyridin-2-yl)amino)isobenzofuran-1(3H)-one, were explored in a study by Yılmaz et al. (2020). This research highlighted the compound's ability to bind to DNA and its potential as an antioxidant.
Efficient Synthesis Techniques
A 2002 study by Abbiati et al. discussed the efficient synthesis of 2,4-Substituted [1,8]Naphthyridines from 3-(2-Amino-5-methylpyridin-3-yl)-1-arylprop-2-yn-1-ones, contributing to the accessible production of related compounds.
Inhibitory Effects on 5-Lipoxygenase-activating Protein
A 2011 study by Stock et al. developed a potent 5-lipoxygenase-activating protein (FLAP) inhibitor, showcasing its inhibitory capabilities and potential therapeutic applications.
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(5-methylpyridin-3-yl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-10-6-11(8-15-7-10)17-9-14(18)16-12-4-2-3-5-13(12)17/h2-8H,9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBXWRCYOJNLAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)N2CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Methylpyridin-3-yl)-1,3-dihydroquinoxalin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethyl 4-((4-((4-methoxy-7-methylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2450007.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(2-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide](/img/no-structure.png)

![N-[2-(3,4-dimethylphenyl)-6-methyl-5-oxo-4-phenyl-2,5-dihydropyridazin-3-yl]thiophene-2-carboxamide](/img/structure/B2450016.png)
![2-amino-4-(4-methylphenyl)-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B2450017.png)

